molecular formula C20H25N3O5 B3685769 2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

Cat. No.: B3685769
M. Wt: 387.4 g/mol
InChI Key: QYBSQGCHCHMSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound that features a phenol group substituted with methoxy groups and a piperazine ring attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent attachment to the aromatic system.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenol group produces a quinone .

Scientific Research Applications

2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can interact with specific binding sites, while the piperazine ring may enhance the compound’s binding affinity. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and a piperazine ring attached to a nitrophenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-27-18-11-16(12-19(28-2)20(18)24)14-22-9-7-21(8-10-22)13-15-3-5-17(6-4-15)23(25)26/h3-6,11-12,24H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBSQGCHCHMSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

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